molecular formula C12H14N2O B13582989 2-(1H-indol-4-yl)morpholine

2-(1H-indol-4-yl)morpholine

Cat. No.: B13582989
M. Wt: 202.25 g/mol
InChI Key: LARJZGPFPXHZBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-indol-4-yl)morpholine is a compound that features an indole ring fused with a morpholine ring. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The combination of the indole and morpholine rings in this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-(1H-indol-4-yl)morpholine typically involves the reaction of indole derivatives with morpholine under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using high-pressure reactors and advanced purification techniques.

Chemical Reactions Analysis

2-(1H-indol-4-yl)morpholine undergoes various chemical reactions, including:

Scientific Research Applications

2-(1H-indol-4-yl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-indol-4-yl)morpholine involves its interaction with specific molecular targets and pathways. For example, it has been found to inhibit tubulin polymerization, which is crucial for cell division. This inhibition disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells . The indole ring also allows the compound to interact with various enzymes and receptors, enhancing its biological activity.

Comparison with Similar Compounds

2-(1H-indol-4-yl)morpholine can be compared with other indole derivatives, such as:

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

2-(1H-indol-4-yl)morpholine

InChI

InChI=1S/C12H14N2O/c1-2-10(12-8-13-6-7-15-12)9-4-5-14-11(9)3-1/h1-5,12-14H,6-8H2

InChI Key

LARJZGPFPXHZBE-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)C2=C3C=CNC3=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.